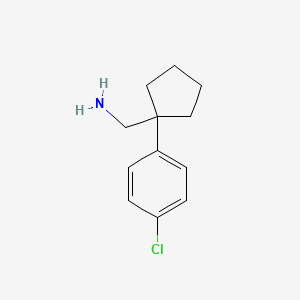

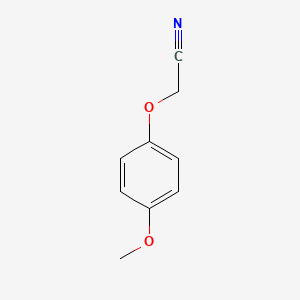

![molecular formula C11H9FN2O2 B1330541 2,4(1H,3H)-嘧啶二酮,6-[(4-氟苯基)甲基]- CAS No. 18364-64-2](/img/structure/B1330541.png)

2,4(1H,3H)-嘧啶二酮,6-[(4-氟苯基)甲基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

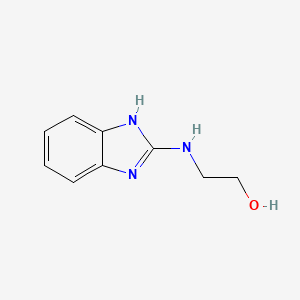

The compound "2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-" is a derivative of the 2,4-pyrimidinedione class, which has been studied for various applications, including as potent non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. The structure-activity relationships of these compounds have been explored, with modifications at the N-1 position and the addition of various groups at the C-6 position to enhance antiviral activity without cytotoxicity to target cells .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, a series of 2,4-pyrimidinedione derivatives were synthesized and evaluated for their antiviral activity against HIV, with specific modifications leading to significant improvements in efficacy . Another study reported the synthesis of a pyrimidine derivative intended for imaging dopamine D4 receptors, highlighting the versatility of pyrimidine chemistry . Additionally, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives was achieved, with their structures confirmed by various spectral techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal and molecular structures of certain pyrimidinethione derivatives were determined, revealing a half-chair conformation for the central heterocyclic ring and specific orientations for substituents . Similarly, the structure of a dichlorothiophene-substituted pyrimidine derivative was analyzed, showing a flattened boat conformation for the pyrimidine ring and specific dihedral angles with substituents .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored through various chemical reactions. Bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives were prepared by bromination, demonstrating the potential for further functionalization of the pyrimidine core . The molecular electrostatic potential analysis of certain pyrimidine derivatives also provided insights into their reactivity, predicting nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been characterized in several studies. For instance, the optical properties of polyimides containing pyrimidine moieties were investigated, revealing excellent solubility, transparency, and thermal stability . The thermal and mechanical properties of these materials were also assessed, showing their potential for practical applications . Additionally, quantum chemical calculations were performed on a chloro-fluoro-phenyl pyrimidine derivative to predict its optimized geometry and charge distribution, which are crucial for understanding its intermolecular interactions and potential pharmacological applications .

科学研究应用

合成和结构表征

已经广泛研究了氟烷基化嘧啶衍生物的合成和结构表征,包括与本化合物相似的衍生物。例如,Krištafor 等人(2009 年)详细阐述了 C-6 取代的氟烯基 2,4-二甲氧嘧啶衍生物的合成和结构确认,展示了此类化合物在进一步化学操作和研究中的潜力 (Krištafor 等人,2009)。

药物化学应用

虽然明确排除了药物使用和副作用,但值得注意的是,嘧啶二酮衍生物已被探索其抗病毒特性,特别是针对 HIV-1 和 HIV-2。Buckheit 等人(2007 年)研究了 2,4(1H,3H)-嘧啶二酮衍生物作为有效的 HIV 抑制剂的构效关系,重点介绍了促成其抗病毒活性的化学修饰 (Buckheit 等人,2007)。

分子对接和药物设计

对嘧啶二酮衍生物的研究还包括分子对接研究,以了解它们与生物靶标的相互作用。Gandhi 等人(2016 年)对嘧啶二酮化合物进行了量子化学计算和分子对接研究,以评估其在药物应用中的潜力 (Gandhi 等人,2016)。

新型合成途径

开发用于合成嘧啶二酮衍生物的新型合成途径是另一个感兴趣的领域。Muralidharan 等人(2019 年)合成了新型二氢嘧啶-2-醇衍生物,展示了基于嘧啶的化合物在合成具有潜在生物活性的试剂方面的多功能性 (Muralidharan 等人,2019)。

未来方向

属性

IUPAC Name |

6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCZTGPRXDAUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309263 |

Source

|

| Record name | NSC211574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- | |

CAS RN |

18364-64-2 |

Source

|

| Record name | NSC211574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC211574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)